molecular formula C6H13ClN2O2 B12330990 ethyl pyrazolidine-1-carboxylate;hydrochloride

ethyl pyrazolidine-1-carboxylate;hydrochloride

Cat. No.: B12330990
M. Wt: 180.63 g/mol
InChI Key: PDLVIUXDQYPYDL-UHFFFAOYSA-N
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Description

Ethyl pyrazolidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrazolidine-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl diazoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrazolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolidinones, while reduction can produce different reduced derivatives of the original compound .

Scientific Research Applications

Ethyl pyrazolidine-1-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pyrazolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl pyrazolidine-1-carboxylate;hydrochloride is unique due to its specific structure and reactivity.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

ethyl pyrazolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-5-3-4-7-8;/h7H,2-5H2,1H3;1H

InChI Key

PDLVIUXDQYPYDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCN1.Cl

Origin of Product

United States

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